molecular formula C11H13IO2 B1289017 4-(2-Iodophenoxy)tetrahydropyran CAS No. 906352-70-3

4-(2-Iodophenoxy)tetrahydropyran

Cat. No.: B1289017
CAS No.: 906352-70-3
M. Wt: 304.12 g/mol
InChI Key: ADTBIBCNKWWYRD-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)tetrahydropyran is an organic compound with the molecular formula C11H13IO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features an iodophenoxy group attached to the tetrahydropyran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodophenoxy)tetrahydropyran typically involves the reaction of 2-iodophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodophenol attacks the tetrahydropyranyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodophenoxy)tetrahydropyran undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: Reduction of the iodophenoxy group can yield hydroxyphenoxy derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include azidophenoxy and cyanophenoxy derivatives.

    Oxidation Reactions: Phenolic derivatives are the major products.

    Reduction Reactions: Hydroxyphenoxy derivatives are formed.

Scientific Research Applications

4-(2-Iodophenoxy)tetrahydropyran has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Iodophenoxy)tetrahydropyran involves its interaction with molecular targets such as enzymes and receptors. The iodophenoxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tetrahydropyran ring provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 4-(2-Bromophenoxy)tetrahydropyran
  • 4-(2-Chlorophenoxy)tetrahydropyran
  • 4-(2-Fluorophenoxy)tetrahydropyran

Comparison: 4-(2-Iodophenoxy)tetrahydropyran is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing a versatile tool for synthetic chemists.

Properties

IUPAC Name

4-(2-iodophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBIBCNKWWYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621116
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-70-3
Record name Tetrahydro-4-(2-iodophenoxy)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Iodophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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